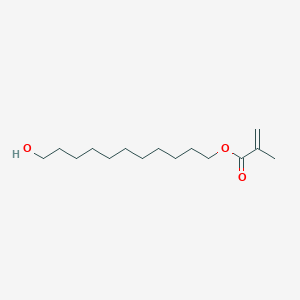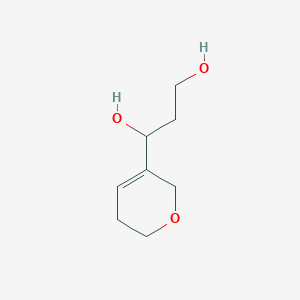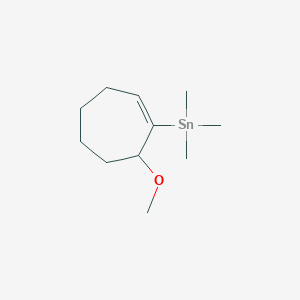
(7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane: is an organotin compound characterized by the presence of a tin atom bonded to a cycloheptene ring and a methoxy group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing organotin compounds involves the reaction of a Grignard reagent with a tin halide.
Hydrostannation: Another method involves the hydrostannation of a cycloheptene derivative with trimethyltin hydride under catalytic conditions.
Industrial Production Methods:
Industrial production of organotin compounds often involves large-scale Grignard reactions or hydrostannation processes, optimized for yield and purity. These methods are scaled up using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under mild conditions.
Major Products:
Oxidation: Organotin oxides or hydroxides.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted cycloheptene derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Antimicrobial Agents: Organotin compounds have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Mécanisme D'action
The mechanism of action of (7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane involves its interaction with various molecular targets, including enzymes and cellular membranes. The tin atom can form coordination complexes with biological molecules, leading to disruption of normal cellular functions . In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations .
Comparaison Avec Des Composés Similaires
Trimethyltin Chloride: Another organotin compound with similar catalytic properties but different reactivity due to the absence of the cycloheptene ring.
Tributyltin Hydride: Known for its use in radical reactions, it differs in its hydride donor properties compared to (7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane.
Uniqueness:
Propriétés
Numéro CAS |
112461-14-0 |
|---|---|
Formule moléculaire |
C11H22OSn |
Poids moléculaire |
289.00 g/mol |
Nom IUPAC |
(7-methoxycyclohepten-1-yl)-trimethylstannane |
InChI |
InChI=1S/C8H13O.3CH3.Sn/c1-9-8-6-4-2-3-5-7-8;;;;/h4,8H,2-3,5,7H2,1H3;3*1H3; |
Clé InChI |
PEBGBCNMRKQVHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCCC=C1[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
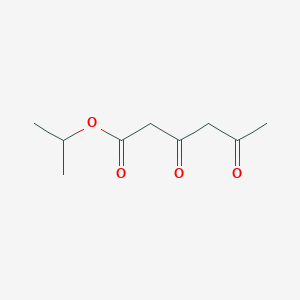
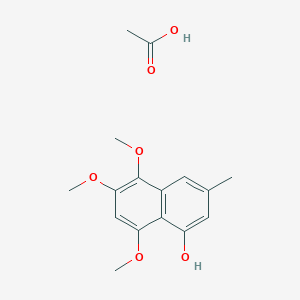
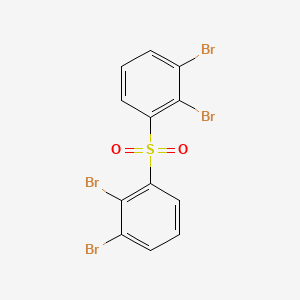
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)


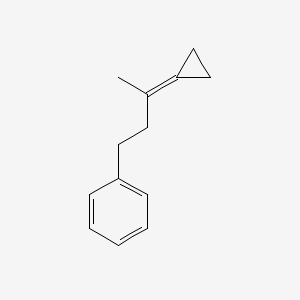
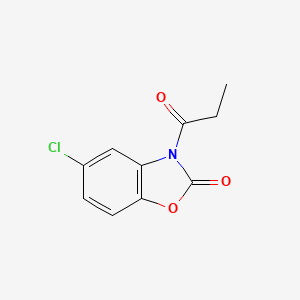
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
